(4-Aminopyridin-3-yl)boronic acid hydrochloride
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Description
(4-Aminopyridin-3-yl)boronic acid hydrochloride is a derivative of boronic acid with a pyridine ring that is substituted with an amino group at the 4-position. This compound is of interest due to its potential applications in pharmaceuticals and materials science. Boronic acids are known for their role in the synthesis of biologically active compounds and as pharmaceutical agents themselves. They are utilized in various synthetic chemistry applications, including Suzuki cross-coupling reactions and the synthesis of amino acids .
Synthesis Analysis
The synthesis of boronic acid derivatives, such as (4-Aminopyridin-3-yl)boronic acid hydrochloride, often involves multiple steps, including protection of functional groups, halogen-metal exchange reactions, and quenching with borate esters. For instance, amino-3-fluorophenyl boronic acid, a related compound, was synthesized from 4-bromo-2-fluoroaniline through a series of steps including amine protection, lithium-bromine exchange, addition of trimethyl borate, and acidic hydrolysis, yielding a 47% yield . Similarly, halopyridinylboronic acids and esters have been synthesized using regioselective halogen-metal exchange or ortho-lithiation followed by quenching with triisopropylborate .
Molecular Structure Analysis
The molecular structure of boronic acid derivatives is characterized by the presence of a boronic acid group and a pyridine ring. The X-ray crystal structure of related compounds, such as 4-amino-3-fluorophenylboronic acid, has been measured, providing insights into the three-dimensional arrangement of atoms and the electronic environment of the boronic acid group . The pKa value of the boronic acid group can be influenced by substituents on the phenyl ring, which is important for applications in materials that operate at physiological pH .
Chemical Reactions Analysis
Boronic acid derivatives are versatile in chemical reactions. They can undergo Pd-catalyzed coupling with a range of aryl halides, which is a strategy to produce new libraries of pyridines . The electrophilic activation of unprotected maltols to N-substituted hydroxypyridinones in water has been demonstrated using boronic acid, showing the potential of boronic acids in facilitating challenging amine donor reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acid derivatives, such as solubility, stability, and reactivity, are crucial for their practical applications. The pKa value of the boronic acid group affects its reactivity and the conditions under which it can be used, especially in biological systems . The ability to form reversible covalent bonds with other functional groups, such as hydroxyls and carbonyls, is a distinctive feature that enables boronic acids to participate in a variety of chemical transformations .
Mechanism of Action
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura cross-coupling reactions, a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction . This reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a palladium catalyst .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (4-Aminopyridin-3-yl)boronic acid hydrochloride. Factors such as temperature, pH, and the presence of other compounds can affect the stability and reactivity of boronic acids .
properties
IUPAC Name |
(4-aminopyridin-3-yl)boronic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BN2O2.ClH/c7-5-1-2-8-3-4(5)6(9)10;/h1-3,9-10H,(H2,7,8);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTNNCFLQICMEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1)N)(O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Aminopyridin-3-yl)boronic acid hydrochloride | |
CAS RN |
959904-53-1 |
Source
|
Record name | (4-aminopyridin-3-yl)boronic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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